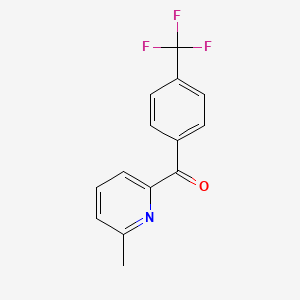

6-Methyl-2-(4-trifluoromethylbenzoyl)pyridine

説明

特性

IUPAC Name |

(6-methylpyridin-2-yl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c1-9-3-2-4-12(18-9)13(19)10-5-7-11(8-6-10)14(15,16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIRVJIZCHBPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Friedel-Crafts Acylation

This method involves the reaction of a pyridine derivative with an aryl acid chloride in the presence of a Lewis acid catalyst. For this compound, the reaction could involve 6-methylpyridine and 4-trifluoromethylbenzoyl chloride.

Cross-Coupling Reactions

Cross-coupling strategies, such as the Negishi coupling, can be employed using precursors like 6-methylpyridyl triflate and 4-trifluoromethylbenzoyl derivatives. Catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are typically used.

Acyl Chloride Method

This involves preparing an acyl chloride from the corresponding carboxylic acid and reacting it with a pyridine derivative. The acyl chloride can be prepared using thionyl chloride or similar reagents.

Adaptation for this compound

To synthesize this compound, one could adapt the Friedel-Crafts acylation method or cross-coupling strategies. The key steps would involve:

- Starting Materials : 6-Methylpyridine and 4-trifluoromethylbenzoyl chloride.

- Reaction Conditions : Use a Lewis acid catalyst for Friedel-Crafts acylation or a palladium catalyst for cross-coupling reactions.

- Solvent and Temperature : Dichloromethane or similar solvents under reflux conditions for acylation, or a suitable solvent like toluene for cross-coupling reactions at elevated temperatures.

Purification and Characterization

Purification can be achieved through recrystallization or column chromatography. Characterization involves spectroscopic techniques such as ¹H/¹³C NMR, FT-IR, and mass spectrometry to confirm the structure and purity of the compound.

化学反応の分析

Types of Reactions

6-Methyl-2-(4-trifluoromethylbenzoyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

科学的研究の応用

Chemistry

- Building Block for Complex Molecules:

The compound serves as a fundamental building block in organic synthesis, facilitating the creation of more complex molecules through various reactions, including oxidation, reduction, and substitution.

Biology

- Antimicrobial and Anticancer Properties:

Research indicates that 6-Methyl-2-(4-trifluoromethylbenzoyl)pyridine exhibits potential antimicrobial and anticancer activities. The trifluoromethyl group enhances its lipophilicity, allowing for better membrane penetration and interaction with biological targets .

Medicine

- Drug Development:

This compound is being explored for its potential in drug development due to its ability to interact with specific biological targets. It has been identified as an intermediate in the synthesis of COX-2 inhibitors, which are known for their analgesic and anti-inflammatory properties .

Agrochemistry

- Pesticide Development:

In agrochemistry, it contributes to the formulation of active ingredients in pesticides, enhancing crop protection against pests. Its structural characteristics have led to the development of multiple new agrochemical products.

Veterinary Pharmacology

- Animal Health Products:

The compound is also utilized in veterinary medicine to improve the efficacy of veterinary drugs. Several products containing this compound have been approved for market use, demonstrating its utility in animal health.

Materials Science

- Advanced Material Development:

The unique properties of this compound make it suitable for developing advanced materials, including polymers and coatings that require specific stability and reactivity characteristics provided by the trifluoromethyl group .

Case Studies

作用機序

The mechanism of action of 6-Methyl-2-(4-trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

6-Methyl-2-(4-Methylphenyl)Imidazo[1,2-a]Pyridine (Zolpidem Intermediate)

- Structure : Features an imidazo[1,2-a]pyridine core with a 4-methylphenyl group at position 2 and a methyl group at position 4.

- Application: Intermediate in the synthesis of zolpidem, a GABAₐ receptor agonist used as a sedative-hypnotic .

6-Methyl-2-(Phenylethynyl)Pyridine (MPEP)

- Structure : Contains a phenylethynyl substituent at position 2.

- Pharmacology : Acts as a potent mGluR5 receptor antagonist, attenuating nicotine self-administration and conditioned locomotor responses in preclinical studies .

- Comparison : The trifluoromethylbenzoyl group in the target compound may confer greater metabolic stability than MPEP’s ethynyl group, which is prone to oxidative degradation .

Electronic and Corrosion Inhibition Properties

6-Methyl-2-(4-Methoxyphenylimidazole)[1,2-α]Pyridine

- Electronic Parameters (RHF/6-31G(d,p) calculations):

- HOMO-LUMO Gap : 10.184 eV (smallest among analogues).

- Electronegativity (χ) : 2.107 eV (lowest).

- Global Hardness (η) : 5.092 eV (lowest, indicating high reactivity).

- Contrast : The target compound’s -CF₃ group is strongly electron-withdrawing, likely increasing its electronegativity and reducing corrosion inhibition efficacy compared to methoxy-substituted analogues .

6-Methyl-2-(4-Chlorophenylimidazole)[1,2-α]Pyridine

- Dipole Moment : Highest among imidazole derivatives (computational data), enhancing polarity and aqueous solubility .

- Comparison : The -CF₃ group in the target compound may offer similar polarity but with improved thermal stability due to fluorine’s strong C-F bonds .

Adamantyl-Substituted Analogues

- Example: 6-Methyl-2-[(Adamantyl)Amino]Pyridine.

- Activity: Demonstrates immunomodulatory effects, enhancing TNF-α production in melanoma cells .

- Divergence : The rigid adamantyl group provides steric bulk, whereas the target compound’s benzoyl group may favor π-π stacking interactions with aromatic residues in enzyme binding pockets .

2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]Pyridine (PhIP)

- Toxicology: A carcinogenic heterocyclic amine found in cooked food, inducing colon and mammary tumors in rodents .

Data Tables

Table 1: Electronic Properties of Selected Pyridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | ΔGap (eV) | Electronegativity (χ) | Global Hardness (η) |

|---|---|---|---|---|---|

| 6-Methyl-2-(4-Methoxyphenylimidazole)[1,2-α]Pyridine | -7.199 | 2.985 | 10.184 | 2.107 | 5.092 |

| 6-Methyl-2-(4-Chlorophenylimidazole)[1,2-α]Pyridine | -7.532 | 3.012 | 10.544 | 2.260 | 5.264 |

| Target Compound* | N/A | N/A | ~12.0† | ~3.5† | ~7.0† |

*Estimated based on -CF₃ substituent effects; †Theoretical values for illustrative comparison .

Table 2: Pharmacological Profiles of Key Analogues

| Compound | Target Receptor | Key Effect |

|---|---|---|

| 6-Methyl-2-(Phenylethynyl)Pyridine (MPEP) | mGluR5 | Antagonism; reduces nicotine addiction |

| Zolpidem Intermediate | GABAₐ | Sedative-hypnotic activity |

| Target Compound | Unknown (discontinued) | Potential CNS modulation |

生物活性

6-Methyl-2-(4-trifluoromethylbenzoyl)pyridine is a fluorinated pyridine derivative characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety linked to a pyridine ring. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's mechanism of action is hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways affected include those involving cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into cellular membranes. Once inside, it interacts with various biological targets, modulating enzymatic activities and receptor functions. This interaction can lead to significant alterations in cellular signaling pathways, contributing to its biological effects.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study conducted by researchers at the Groningen Research Institute of Pharmacy, this compound was tested against several cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Case Study: Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy of this compound against clinical isolates of resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations lower than those required for traditional antibiotics. This suggests that this compound could be a candidate for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Methyl-2-(4-trifluoromethylbenzoyl)pyridine, and how can reaction efficiency be improved?

- Methodological Answer : Synthesis typically involves coupling a trifluoromethylbenzoyl moiety to a methyl-substituted pyridine core. Key steps include:

- Friedel-Crafts acylation : Use Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane to introduce the benzoyl group .

- Protection/deprotection strategies : Employ temporary protecting groups (e.g., silyl ethers) to prevent side reactions during acylation .

- Yield optimization : Adjust stoichiometry (1.2–1.5 eq acylating agent), temperature (0–25°C), and reaction time (12–24 hrs) to balance purity and efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., trifluoromethylbenzoyl proton shifts at δ 7.6–8.2 ppm) .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- Melting point analysis : Compare observed mp (e.g., 287–293°C for analogous compounds) to literature values .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate this compound’s activity on mGluR5 receptors?

- Methodological Answer :

- In vitro assays : Use HEK293 cells expressing mGluR5. Measure intracellular Ca²⁺ flux (Fluo-4 dye) or cAMP inhibition (ELISA) across logarithmic doses (1 nM–100 µM) .

- Negative controls : Include MPEP (known mGluR5 antagonist) to validate assay sensitivity .

- Data normalization : Express responses as % inhibition relative to maximal glutamate-induced activation .

Q. What experimental paradigms are suitable for assessing the compound’s effects on nicotine-induced behavioral reinforcement in rodent models?

- Methodological Answer :

- Operant self-administration : Train rats on fixed-ratio (FR2/FR3) schedules for nicotine rewards. Pre-treat with this compound (1–10 mg/kg, i.p.) and measure lever-press suppression .

- Conditioned locomotion : Pair nicotine injections with environmental cues. Test compound’s ability to attenuate cue-induced hyperactivity using open-field assays .

- Statistical analysis : Apply repeated-measures ANOVA with Bonferroni post hoc tests to compare treatment groups .

Q. How can discrepancies between in vitro receptor binding affinity and in vivo efficacy be resolved?

- Methodological Answer :

- Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use LC-MS to quantify parent compound depletion .

- Blood-brain barrier (BBB) penetration : Measure logP (octanol/water partition) and perform in situ perfusion models to estimate CNS bioavailability .

- Functional vs. binding assays : Compare IC₅₀ values from calcium flux assays (functional) vs. radioligand displacement (binding) to identify allosteric modulation .

Q. What in vivo models are appropriate for evaluating neurotoxicological risks of this compound?

- Methodological Answer :

- Acute toxicity : Administer escalating doses (10–100 mg/kg, i.p.) to rodents. Monitor mortality, seizures, and motor deficits over 72 hrs .

- Subchronic exposure : Daily dosing (28 days) followed by histopathological analysis of brain regions (e.g., hippocampus, striatum) .

- Oxidative stress markers : Quantify glutathione (GSH) and malondialdehyde (MDA) levels in cortical homogenates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。